molecular formula C7H13N B15225990 (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine

(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B15225990
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-FSDSQADBSA-N
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Description

(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine typically involves the use of photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure. One common method involves the reaction of a suitable diene with a nitroolefin under photochemical conditions to yield the desired bicyclic amine . The reaction conditions often include the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis methods used in the laboratory. This can include the use of large-scale photochemical reactors and optimization of reaction conditions to maximize yield and purity. Additionally, continuous flow photochemistry techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to various physiological effects. The rigid bicyclic structure can enhance binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine can be compared with other similar bicyclic amines, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the amine group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7-/m1/s1

InChI Key

JEPPYVOSGKWVSJ-FSDSQADBSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H]1C[C@H]2N

Canonical SMILES

C1CC2CC1CC2N

Origin of Product

United States

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